8H-acenaphthyleno[1,2-c]pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7H-acenaphthyleno[2,1-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c1-3-8-4-2-6-10-12(8)9(5-1)11-7-14-15-13(10)11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNJFGUUIXBFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 8h Acenaphthyleno 1,2 C Pyrazole Derivatives
Classical and Modern Synthetic Routes to the Pyrazole (B372694) Core
The formation of the pyrazole ring fused to the acenaphthylene (B141429) framework can be achieved through several strategic approaches. These methods range from traditional condensation reactions, which are foundational to pyrazole chemistry, to modern catalytic processes that offer enhanced efficiency, selectivity, and substrate scope.
Condensation Reactions of Dicarbonyl Compounds with Hydrazines (Knorr-Type Syntheses)
The most classical and direct route to the 8H-acenaphthyleno[1,2-c]pyrazole core is the condensation reaction between a suitable 1,2-dicarbonyl compound and a hydrazine (B178648) derivative. This reaction is a variation of the well-established Knorr synthesis, which traditionally uses 1,3-dicarbonyls. beilstein-journals.orgnih.govyoutube.com In this context, acenaphthenequinone (B41937) serves as the quintessential 1,2-dicarbonyl precursor.
The reaction mechanism proceeds via the initial formation of a monohydrazone intermediate, followed by an intramolecular cyclization through the attack of the remaining hydrazinyl nitrogen onto the second carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or other substituted hydrazines) determines the substituent on the N1-position of the resulting pyrazole ring. rsc.org This method is highly effective for producing a variety of N-substituted derivatives.
For instance, the reaction of acenaphthenequinone with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid provides the parent this compound. Using substituted hydrazines, such as phenylhydrazine, leads to the corresponding N-phenyl derivative.
Table 1: Synthesis of this compound Derivatives via Condensation
| Dicarbonyl Precursor | Hydrazine Derivative | Solvent | Conditions | Product | Yield (%) |
| Acenaphthenequinone | Hydrazine Hydrate | Ethanol | Reflux | This compound | High |
| Acenaphthenequinone | Phenylhydrazine | Acetic Acid | Reflux | 8-phenyl-8H-acenaphthyleno[1,2-c]pyrazole | >90% |
| Acenaphthenequinone | Thiosemicarbazide (B42300) | Ethanol | Reflux | 8-thiocarbamoyl-8H-acenaphthyleno[1,2-c]pyrazole | Good |
| Acenaphthenequinone | Semicarbazide HCl | Aqueous Ethanol | Heat | 8-carbamoyl-8H-acenaphthyleno[1,2-c]pyrazole | Good |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, represent a powerful and versatile strategy for constructing the pyrazole ring. researchgate.netnih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, nitrile imines (generated in situ from hydrazonoyl halides) or diazo compounds are common 1,3-dipoles, which can react with alkynes or appropriately substituted alkenes. nih.govbohrium.com
In the context of the this compound system, a relevant strategy involves using a molecule containing the acenaphthylene unit as the dipolarophile. However, a more advanced approach involves an intramolecular cycloaddition. For example, a palladium-catalyzed cascade reaction has been developed that starts with 1,8-dihalonaphthalenes and a pyrazole-containing boronic ester. This sequence involves an initial Suzuki–Miyaura coupling followed by an intramolecular C–H arylation, which constitutes a formal cycloaddition to construct the fused heterocyclic system. beilstein-journals.org This methodology allows for the synthesis of acenaphthylene-fused pyrazoles with good to high yields. beilstein-journals.org
Another approach utilizes alkyne surrogates. For example, a trisubstituted bromoalkene can function as an alkyne synthon in a Huisgen [3+2] cycloaddition with a nitrile imine. The resulting bromopyrazoline intermediate undergoes spontaneous dehydrobromination to yield the aromatic pyrazole. nih.gov
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials in a single pot. beilstein-journals.orgnih.gov While specific MCRs for this compound are not extensively documented, numerous MCRs for other fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, have been reported and demonstrate the potential of this strategy. nih.govnih.govajrconline.org
A typical four-component reaction for pyrano[2,3-c]pyrazoles involves an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govnih.gov A hypothetical MCR for the target scaffold could involve the condensation of acenaphthenequinone, a hydrazine, and a third component bearing an active methylene (B1212753) group or another reactive functionality, which could participate in a cyclization cascade to build the pyrazole ring and introduce further substitution in one pot. The modular nature of MCRs makes them highly adaptable for creating libraries of complex heterocyclic compounds. beilstein-journals.org
Oxidative Cyclization Approaches
Oxidative cyclization is a modern synthetic tool that typically involves the formation of a heterocyclic ring through an oxidation-induced C-C or C-heteroatom bond formation. For pyrazole synthesis, this often entails the cyclization of a hydrazone precursor. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been shown to produce a wide range of pyrazole derivatives. organic-chemistry.org The reaction is believed to proceed through the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org
In the context of this compound, this strategy would involve the preparation of a suitable hydrazone from an acenaphthylene-based precursor. For example, the monohydrazone of acenaphthenequinone could potentially undergo oxidative cyclization to form the N-N bond of the pyrazole ring, although this specific transformation is less common than the direct condensation route. More frequently, hydrazones are oxidized to form other heterocycles like 1,3,4-oxadiazoles. rsc.org However, the development of specific catalysts or reaction conditions could favor the pyrazole formation pathway. Catalyst-free, photo-mediated oxidative cyclization has also been reported for certain hydrazones, highlighting an environmentally benign approach. rsc.org
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis has become indispensable for the synthesis of complex heterocyclic systems, offering high selectivity and functional group tolerance. nih.gov Catalysts based on palladium, copper, ruthenium, and rhodium are frequently employed in pyrazole synthesis. organic-chemistry.orgnih.gov
A standout example for the this compound system is a palladium-catalyzed cascade reaction. This process begins with a Suzuki–Miyaura cross-coupling between a 1,8-dihalonaphthalene and a heteroarylboronic acid (or ester), followed by a direct intramolecular C–H arylation under the same catalytic conditions. This elegant one-pot reaction has been successfully used to synthesize various acenaphthylene-fused heteroarenes, including pyrazoles, in good to high yields. beilstein-journals.org
Copper catalysis is also prominent, particularly in cycloaddition reactions. Copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC) is a robust method for creating pyrazole-containing fused rings. nih.gov Furthermore, copper can promote aerobic oxidative [3+2] cycloadditions of hydrazines with alkynoates, using inexpensive Cu₂O as the promoter and air as the green oxidant. organic-chemistry.org
Table 2: Transition-Metal Catalyzed Synthesis of Acenaphthylene-Fused Pyrazoles
| Reactants | Catalyst/Ligand | Solvent | Conditions | Product Type | Yield (%) | Ref. |
| 1,8-Dihalonaphthalene, Pyrazoleboronic ester | Pd(OAc)₂, SPhos | Toluene | 110 °C | Acenaphthylene-fused pyrazole | 73-80 | beilstein-journals.org |
| 2-Pyrazolin-5-ones, o-Halo-arylaldehydes | CuI, 1,10-Phenanthroline | DMSO | 120 °C, Air | Chromone-fused pyrazoles | Good | nih.gov |
| N-Propargylhydrazones | Ruthenium(II) complex | Dioxane | 120 °C, O₂ | Trisubstituted pyrazoles | High | organic-chemistry.org |
Photoredox Catalysis in Pyrazole Formation
Visible-light photoredox catalysis has emerged as a powerful green chemistry tool, enabling a wide range of organic transformations under mild conditions. This strategy relies on a photocatalyst (often based on iridium or ruthenium, but also organic dyes) that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates. acs.org
In pyrazole synthesis, photoredox catalysis has been successfully applied to the reaction of hydrazines with Michael acceptors. The process involves the oxidation of hydrazine to a diazene (B1210634) intermediate, which then undergoes addition to the Michael acceptor, followed by cyclization and oxidation to afford the final pyrazole product, using air as the terminal oxidant. acs.org Another innovative approach uses a photoredox-catalyzed oxidative deformylation in a domino sequence, allowing α,β-unsaturated aldehydes to act as alkyne equivalents in a [3+2] cycloaddition. acs.org
While a direct synthesis of this compound using photoredox catalysis has not been specifically reported, the existing literature provides a strong proof of concept. A potential route could involve the reaction of an acenaphthylene-based Michael acceptor with hydrazine under visible light irradiation in the presence of a suitable photocatalyst. This methodology represents a promising future direction for the synthesis of this and related fused heterocyclic systems.
Synthetic Approaches to Fused Acenaphthylene Systems
The construction of the fluoranthene (B47539) skeleton, a core component of acenaphthylene-fused systems, has been achieved through various synthetic strategies. These include C–H arylation, Diels–Alder reactions, [2+2+2] cycloadditions, Friedel–Crafts reactions, and Prins-type reactions. nih.govbeilstein-journals.org However, methods specifically tailored for creating acenaphthylene-fused heteroarenes are less common. nih.govbeilstein-journals.org
One notable approach involves a palladium-catalyzed annulation reaction. For instance, the reaction between bromo-chloronaphthalene dicarboximides and heteroarylboronic esters has been utilized to synthesize acenaphthylene-fused thiophene (B33073) and indole (B1671886) derivatives. nih.gov Another elegant strategy is a palladium-catalyzed reaction cascade starting from diarylalkynes, which proceeds through indole formation, peri-C–H annulation, and N-dealkylation to yield acenaphthylene-fused indole products. nih.gov
A significant advancement in this area is the development of a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. This method allows for the efficient synthesis of acenaphthylene-fused heteroarenes, including those with pyrazole, thiophene, furan, benzofuran, pyridine, and pyrimidine (B1678525) rings, in good to high yields (45–90%). nih.govbeilstein-journals.org The process begins with a Suzuki–Miyaura cross-coupling reaction between 1,8-dihalonaphthalenes and heteroarylboronic acids or esters, followed by an intramolecular C–H arylation under the same reaction conditions to form the final fused heterocyclic product. nih.govbeilstein-journals.org
Specific Synthetic Pathways for this compound
The primary and most direct method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. nih.gov This fundamental reaction is widely applicable for the preparation of a vast array of substituted pyrazoles. nih.govchim.it
Another powerful technique is the 1,3-dipolar cycloaddition reaction. This involves the reaction of a nitrile imine, often generated in situ from an arylhydrazone, with an alkene or alkyne. nih.gov This method provides a regioselective route to various substituted pyrazoles. nih.gov
Multicomponent reactions (MCRs) have also emerged as an efficient strategy for the synthesis of pyrazole derivatives. nih.govmdpi.com These reactions, where multiple starting materials react in a single pot to form a complex product, offer advantages in terms of atom economy and procedural simplicity. mdpi.com For example, a one-pot, three-component synthesis of fully substituted pyrazoles has been achieved through the p-TSA catalyzed condensation of cyclic β-diketones, arylglyoxals, and arylhydrazones. researcher.life
For the specific construction of the this compound skeleton, a key strategy involves the reaction of acenaphthenequinone (a 1,2-dicarbonyl compound) with various hydrazine derivatives.
Control of Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity is a critical aspect of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The reaction of enaminones with aryl hydrazines in ethanol with acetic acid has been shown to produce regioselective pyrazole derivatives with high yields. nih.govmdpi.com Similarly, the condensation of 1,3-diketones with arylhydrazines can proceed with high regioselectivity. researchgate.net
Stereoselectivity can also be controlled in the synthesis of N-functionalized pyrazoles. For instance, a switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been developed through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.govresearchgate.net The stereochemical outcome is controlled by the presence or absence of silver carbonate (Ag₂CO₃), which acts as a coordination guidance agent. nih.govresearchgate.net In the absence of Ag₂CO₃, the thermodynamically stable (E)-isomer is formed in excellent yields, while the presence of Ag₂CO₃ favors the formation of the (Z)-isomer. nih.govresearchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. nih.govresearchgate.net This includes the use of greener solvents, solvent-free conditions, and alternative energy sources like microwave irradiation and sonication. nih.govresearchgate.net
Solvent-free reaction conditions, often facilitated by microwave irradiation or grinding, have been successfully employed for the synthesis of pyrazoles. researchgate.netresearchgate.net These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.netresearchgate.netnih.gov For example, a one-pot, solvent-free synthesis of pyrazolone (B3327878) derivatives has been developed using microwave irradiation. nih.gov
Aqueous media also serves as an environmentally friendly alternative to traditional organic solvents. nih.gov The use of water as a solvent in multicomponent reactions for the synthesis of pyranopyrazoles has been demonstrated, often in conjunction with catalysts like magnetic Fe₃O₄ nanoparticles. nih.gov
Ultrasonic irradiation (sonication) has been utilized to accelerate the synthesis of pyrazole derivatives. researchgate.netorientjchem.org For instance, the synthesis of pyrazolyl thiourea (B124793) derivatives has been achieved using rapid ultrasound-mediated methods. researchgate.net Sonication can enhance reaction rates and yields, providing an efficient and eco-friendly approach. researchgate.netnih.gov
Microwave-assisted synthesis has become a popular technique in organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and improved purity of products. dergipark.org.tr This method has been widely applied to the synthesis of various pyrazole derivatives, including those prepared via cyclocondensation reactions and multicomponent strategies. dergipark.org.trijpsdronline.com For example, the synthesis of pyrazolone derivatives has been efficiently carried out under microwave irradiation in solvent-free conditions. researchgate.net
Synthesis of Substituted and Functionalized this compound Derivatives
The synthesis of substituted and functionalized this compound derivatives allows for the fine-tuning of their chemical and physical properties. A variety of synthetic methods are available to introduce different functional groups onto the pyrazole core.
The palladium-catalyzed Suzuki–Miyaura/C–H arylation cascade is a versatile method for introducing a range of five- and six-membered heterocycles, such as thiophene, furan, benzofuran, pyridine, and pyrimidine, fused to the acenaphthylene system. nih.govbeilstein-journals.org This approach has been shown to be effective with both boronic acids and various boronic esters. beilstein-journals.org
Furthermore, various substituted pyrazoles can be synthesized through the reaction of appropriately substituted starting materials. For example, cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate can yield pyrazoline derivatives. nih.gov These can be further modified; for instance, reaction with thiosemicarbazide can produce 1-thiocarbamoyl pyrazole derivatives. nih.gov The Vilsmeier-Haack reaction of hydrazones is a key route for synthesizing pyrazole-4-carbaldehydes, which can then be used as building blocks for more complex structures. mdpi.com
Multicomponent reactions are particularly useful for generating highly functionalized pyrazoles in a single step. nih.govmdpi.com For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile can lead to dihydropyrano[2,3-c]pyrazoles. researchgate.net
Data Tables
Table 1: Examples of Synthetic Methods for Fused Acenaphthylene and Pyrazole Systems
| Method | Reactants | Product Type | Catalyst/Conditions | Yield (%) | Reference |
| Pd-catalyzed Suzuki–Miyaura/C–H arylation | 1,8-Dihalonaphthalenes, Heteroarylboronic acids/esters | Acenaphthylene-fused heteroarenes | Pd catalyst | 45-90 | nih.govbeilstein-journals.org |
| Cyclocondensation | 1,3-Dicarbonyl compounds, Hydrazines | Substituted pyrazoles | Acid or base catalyst | Varies | nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrile imines, Alkenes/Alkynes | Substituted pyrazoles | Varies | Varies | nih.gov |
| Multicomponent Reaction | Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Pyrano[2,3-c]pyrazoles | Varies | High | nih.gov |
| Michael Addition | Pyrazoles, Conjugated carbonyl alkynes | N-carbonylvinylated pyrazoles | Ag₂CO₃ (for Z-isomer) | Good to Excellent | nih.govresearchgate.net |
Table 2: Green Chemistry Approaches in Pyrazole Synthesis
| Green Method | Reactants | Product Type | Conditions | Advantages | Reference |
| Solvent-Free Synthesis | Hydrazines, 1,3-Dicarbonyls | Pyrazoles | Microwave irradiation or grinding | Reduced waste, shorter reaction times | researchgate.netresearchgate.net |
| Aqueous Media Synthesis | Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Pyranopyrazoles | Room temperature, Fe₃O₄ catalyst | Environmentally benign solvent | nih.gov |
| Sonication-Assisted Synthesis | Cyanide, Hydrazine hydrate | Pyrazole derivatives | Ultrasonic irradiation | Increased reaction rate and yield | researchgate.netorientjchem.org |
| Microwave-Assisted Synthesis | Chalcones, Hydrazides | Pyrazole derivatives | Microwave irradiation | Rapid, high yields | dergipark.org.trijpsdronline.com |
Advanced Spectroscopic and Structural Elucidation of 8h Acenaphthyleno 1,2 C Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity and chemical environment of atoms. For 8H-acenaphthyleno[1,2-c]pyrazole, a combination of one- and two-dimensional NMR techniques would be instrumental in assigning the proton and carbon signals and confirming the fused ring structure.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons of the acenaphthylene (B141429) and pyrazole (B372694) rings, as well as the methylene (B1212753) protons of the acenaphthylene moiety. The chemical shifts (δ) of these protons are influenced by the anisotropic effects of the fused aromatic system and the electron-donating or -withdrawing nature of the pyrazole ring.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Acenaphthylene Aromatic Protons | 7.0 - 8.5 | d, t, m |
| Pyrazole Aromatic Proton | 7.5 - 8.0 | s |
| Acenaphthylene Methylene Protons (8H) | 3.5 - 4.5 | s |
| NH Proton (pyrazole) | 10.0 - 13.0 | br s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The aromatic protons of the acenaphthylene unit would likely appear as doublets and triplets, characteristic of a substituted naphthalene (B1677914) system. The lone proton on the pyrazole ring would be expected to appear as a singlet. The two protons at the 8-position on the acenaphthylene ring are chemically equivalent and would present as a singlet. The NH proton of the pyrazole ring is expected to be significantly downfield and may exhibit broadness due to quadrupole effects and potential proton exchange.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound would display signals for each unique carbon atom in the structure. The chemical shifts would be indicative of the hybridization and electronic environment of the carbons.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| Acenaphthylene Aromatic Carbons | 120 - 150 |
| Pyrazole Aromatic Carbons | 110 - 140 |
| Acenaphthylene Methylene Carbon (C8) | 30 - 40 |
| Quaternary Carbons | 140 - 160 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The quaternary carbons at the fusion points of the rings would appear in the downfield region of the spectrum. The carbons of the pyrazole ring would have chemical shifts influenced by the nitrogen atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the acenaphthylene and pyrazole rings. For instance, correlations would be expected between the vicinal aromatic protons of the acenaphthylene moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons by linking them to their attached protons, whose assignments were determined from the ¹H NMR and COSY spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity across quaternary carbons and for confirming the fusion of the pyrazole ring to the acenaphthylene framework. For example, correlations between the methylene protons at position 8 and the carbons of the pyrazole ring would provide definitive evidence for the fused structure.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding involving the pyrazole NH group, and for determining the molecular packing in the crystal lattice. Cross-polarization magic-angle spinning (CP/MAS) experiments would be employed to obtain high-resolution ¹³C ssNMR spectra.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.
Predicted Vibrational Frequencies:
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Stretch (pyrazole) | 3100 - 3300 | Weak |
| C-H Stretch (aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (pyrazole) | 1580 - 1650 | Medium |
| C=C Stretch (aromatic) | 1400 - 1600 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Bending (out-of-plane) | 750 - 900 | Strong |
The IR spectrum would be expected to show a characteristic N-H stretching vibration for the pyrazole ring, typically in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused aromatic system would give rise to a series of bands in the 1400-1650 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic ring stretching vibrations are expected to produce strong signals in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, with its extended conjugated π-system, is expected to show characteristic absorption bands in the ultraviolet and possibly the visible region.
The electronic spectrum would be dominated by π → π* transitions. The fusion of the pyrazole ring to the acenaphthylene core is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent molecules due to the extension of the chromophore. The fine structure of the absorption bands can provide insights into the vibrational levels associated with the electronic states. Solvatochromism studies, where the spectrum is recorded in solvents of varying polarity, could offer information about the nature of the electronic transitions and the change in dipole moment upon excitation.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. In the analysis of pyrazole-based heterocycles, electron impact (EI) ionization is a common technique that provides detailed structural information. uva.nl The molecular ion peak (M+) confirms the molecular weight of the compound. Subsequent fragmentation provides a characteristic fingerprint that helps in structural confirmation.
The fragmentation of pyrazoles is influenced by the nature and position of substituents on the ring. researchgate.net Common fragmentation pathways for pyrazole rings involve the initial loss of stable molecules like HCN or N₂. researchgate.net For a complex molecule like this compound, the fragmentation would likely involve characteristic losses from both the pyrazole and the acenaphthylene moieties. Cleavage of bonds adjacent to the pyrazole ring and fragmentations characteristic of polycyclic aromatic systems would be expected. libretexts.org The stability of the aromatic acenaphthylene system would likely lead to a prominent molecular ion peak.
Table 1: Representative Fragmentation Patterns for Pyrazole Derivatives This table illustrates common fragmentation patterns observed in pyrazole compounds, which can be extrapolated to predict the behavior of this compound under mass spectrometry analysis.
| Fragment Ion | Description | Potential Origin in this compound |
| [M]+ | Molecular Ion | The intact ionized molecule. |
| [M-1]+ | Loss of a hydrogen radical | Typically from a C-H or N-H bond. miamioh.edu |
| [M-27]+ | Loss of hydrogen cyanide (HCN) | A characteristic fragmentation of the pyrazole ring. researchgate.net |
| [M-28]+ | Loss of nitrogen gas (N₂) or ethylene (B1197577) (C₂H₂) | Loss of N₂ from the pyrazole ring or C₂H₂ from the acenaphthylene system. researchgate.net |
| [M-HCN]+ | Loss of a neutral HCN molecule | A primary fragmentation pathway for many nitrogen-containing heterocycles. researchgate.net |
High-Resolution Crystallographic Analysis
High-resolution crystallographic analysis, particularly X-ray diffraction, provides the most definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. For complex, rigid molecules such as this compound, crystallographic data is invaluable for confirming the connectivity of the fused ring system. This technique is crucial for studying polymorphism, where different crystal forms of the same compound can exhibit different physical properties. ed.ac.uk
Single-Crystal X-ray Diffraction (SXRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. This analysis yields critical data such as the unit cell dimensions (the fundamental repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the exact coordinates of every atom. nih.gov For pyrazole derivatives, SXRD confirms the planarity of the pyrazole ring and its orientation relative to other parts of the molecule. nih.govresearchgate.net
Table 2: Illustrative Crystallographic Data for Pyrazole-Containing Compounds The following data, derived from related pyrazole structures, demonstrates the type of information obtained from an SXRD analysis.
| Parameter | Example Value (Compound 4) nih.gov | Example Value (Compound 5a) nih.gov |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1 | P2₁/n |
| a (Å) | 9.348(2) | 21.54552(17) |
| b (Å) | 9.793(2) | 7.38135(7) |
| c (Å) | 16.366(4) | 22.77667(19) |
| α (°) ** | 87.493(6) | 90 |
| β (°) | 87.318(6) | 101.0921(8) |
| γ (°) | 84.676(6) | 90 |
| Volume (ų) ** | 1488.5(5) | 3550.08(5) |
| Z | 4 | 8 |
Data sourced from a study on pyrazole–pyrazoline hybrid derivatives. nih.gov
The way molecules arrange themselves in a crystal lattice is determined by a network of intermolecular interactions. In pyrazole-containing structures, hydrogen bonding is a dominant feature, often involving the pyrazole N-H as a donor and a nitrogen atom as an acceptor, forming chains or dimeric motifs. nih.gov Beyond classical hydrogen bonds, weaker interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between aromatic rings, play a significant role in stabilizing the crystal structure. researchgate.netresearchgate.net The analysis of these interactions is critical for understanding the material's properties and for crystal engineering. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts. researchgate.netmdpi.com
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and high degree of purity. researchgate.netmdpi.com
Table 3: Representative Elemental Analysis Data for a Pyrazole Derivative This table shows typical data from an elemental analysis of a synthesized pyrazole compound, demonstrating the verification of its chemical formula.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 67.81 | 67.79 |
| Hydrogen (H) | 6.13 | 6.15 |
| Nitrogen (N) | 12.17 | 12.15 |
Data corresponds to 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate. researchgate.net
Reactivity and Mechanistic Investigations of 8h Acenaphthyleno 1,2 C Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) and Acenaphthylene (B141429) Moieties
Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. globalresearchonline.net For instance, nitration can be achieved using a mixture of nitric and sulfuric acids, while bromination can be carried out with bromine in a suitable solvent like acetic acid or carbon tetrachloride. mdpi.commdpi.com Iodination can be performed using reagents like iodine monochloride or a mixture of iodine and an oxidizing agent. mdpi.commdpi.com
The presence of the acenaphthylene ring can either activate or deactivate the pyrazole ring towards electrophilic attack, depending on the specific reaction conditions and the nature of the electrophile. Conversely, the pyrazole ring, with its electron-withdrawing nitrogen atoms, is expected to deactivate the acenaphthylene moiety towards electrophilic substitution compared to unsubstituted acenaphthylene.
| Reaction | Reagents | Typical Position of Substitution | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 | globalresearchonline.net |
| Bromination | Br₂ in CH₂Cl₂, CHCl₃, or CCl₄ | C4 | mdpi.com |
| Iodination | I₂/HIO₃ in AcOH/CCl₄ | C4 | mdpi.com |
| Acylation | Acid anhydrides with H₂SO₄ | C4 | researchgate.net |
Nucleophilic Reactivity and Additions
The pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups or the fusion to another ring system can alter this reactivity. In 8H-acenaphthyleno[1,2-c]pyrazole, the acenaphthylene portion, particularly the double bond, can be susceptible to nucleophilic addition reactions, especially if activated by electron-withdrawing substituents on the pyrazole ring.
Furthermore, the nitrogen atoms of the pyrazole ring possess lone pairs of electrons and can act as nucleophiles. For instance, they can be alkylated or acylated. rrbdavc.org The relative nucleophilicity of the two nitrogen atoms is influenced by the substitution pattern on the pyrazole ring.
While direct nucleophilic substitution on the pyrazole ring is uncommon, reactions involving nucleophilic attack on substituents attached to the ring are well-documented. For example, a leaving group at the C3 or C5 position can be displaced by a nucleophile.
| Reaction Type | Reactant | Reactive Site | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides | Pyrazole Nitrogen | N-Alkyl pyrazolium (B1228807) salt | rrbdavc.org |
| Nucleophilic Aromatic Substitution (SNAr) | Aryl fluorides with a strong nucleophile | Carbon bearing a leaving group | Substituted aromatic pyrazole | researchgate.net |
Ring-Opening and Ring-Transformation Reactions
The pyrazole ring is generally stable due to its aromatic character. globalresearchonline.net However, under certain harsh conditions or with specific reagents, ring-opening or ring-transformation reactions can occur. For instance, some pyrazole derivatives can undergo ring cleavage upon treatment with strong bases or reducing agents.
Ring transformations of pyrazoles into other heterocyclic systems have also been reported, often proceeding through a ring-opening and subsequent ring-closing mechanism. For example, pyrazolyl-substituted amidrazones have been observed to convert into 1,2,4-triazolyl ketone hydrazones. researchgate.net The stability of the this compound ring system towards such transformations would depend on the specific reagents and reaction conditions employed. The fusion with the acenaphthylene ring might either stabilize or destabilize the pyrazole ring towards these reactions.
Cycloaddition Reactions Involving this compound as a Diene or Dipolarophile
The acenaphthylene moiety of this compound contains a diene system within its five-membered ring, which could potentially participate in [4+2] cycloaddition reactions (Diels-Alder reactions). The reactivity of this diene would be influenced by the electronic effects of the fused pyrazole ring.
Conversely, the double bond within the acenaphthylene part or the C=N bonds within the pyrazole ring could act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. The regioselectivity and stereoselectivity of such reactions would be of significant interest. The pyrazole ring itself can also be formed through a [3+2] cycloaddition reaction between a nitrile imine and an alkyne. rrbdavc.org
Oxidation and Reduction Chemistry of the Fused System
Both the pyrazole and acenaphthylene components of the molecule can undergo oxidation and reduction reactions. The acenaphthylene moiety can be oxidized to form acenaphthenequinone (B41937) derivatives, and the double bond can be hydrogenated. The pyrazole ring is generally resistant to oxidation, but strong oxidizing agents can lead to degradation. globalresearchonline.net However, substituents on the pyrazole ring can be oxidized.
Reduction of the pyrazole ring is also possible, typically leading to pyrazoline and then pyrazolidine (B1218672) derivatives under catalytic hydrogenation. globalresearchonline.net The specific conditions required for selective oxidation or reduction of either the acenaphthylene or pyrazole part of this compound would need to be carefully determined. The electrochemical properties of pyrazole derivatives have been studied, indicating their potential for electrooxidation and functionalization. mdpi.com
Derivatization and Functional Group Interconversion Reactions
A wide range of derivatization and functional group interconversion reactions can be performed on the this compound scaffold. These reactions are crucial for synthesizing analogs with modified properties.
N-Substitution: The NH proton of the pyrazole ring can be readily substituted with various groups, such as alkyl, aryl, and acyl groups, by reacting with corresponding halides or anhydrides. rrbdavc.orgnih.gov
Substitution on the Acenaphthylene Ring: Functional groups on the acenaphthylene moiety can be introduced or modified using standard aromatic chemistry techniques, although the directing effects of the fused pyrazole ring must be considered.
Modification of Existing Substituents: If the parent this compound bears substituents, these can be chemically transformed. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. A carboxyl group can be converted to an ester, amide, or other derivatives.
The synthesis of various pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, which can be seen as a form of derivatization to build the pyrazole ring itself. nih.govnih.gov
| Reaction Type | Starting Material Moiety | Reagent | Product Moiety | Reference |
|---|---|---|---|---|
| N-Alkylation | Pyrazole NH | Alkyl halide | N-Alkyl pyrazole | rrbdavc.org |
| N-Acylation | Pyrazole NH | Acid chloride/anhydride | N-Acyl pyrazole | globalresearchonline.net |
| Synthesis from 1,3-Diketones | - | 1,3-Diketone + Hydrazine | Substituted Pyrazole | nih.gov |
| Synthesis from Enaminones | - | Enaminone + Hydrazine | Substituted Pyrazole | nih.gov |
Elucidation of Reaction Mechanisms and Transition States
Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity and controlling product formation. Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying reaction pathways and transition states. nih.gov
For electrophilic substitution, mechanistic studies would involve calculating the relative energies of the sigma complexes formed by attack at different positions on both the pyrazole and acenaphthylene rings. rrbdavc.orgquora.com This would provide insight into the regioselectivity of the reaction.
For cycloaddition reactions, the frontier molecular orbitals (HOMO and LUMO) of this compound and the reacting partner would be analyzed to predict the feasibility and stereochemical outcome of the reaction. youtube.com
Mechanistic investigations into ring-opening and transformation reactions would focus on identifying the key intermediates and transition states involved in the bond-breaking and bond-forming steps. For example, the mechanism of pyrazole formation from α,β-unsaturated carbonyl compounds and hydrazines is believed to proceed through a Michael addition followed by cyclization and dehydration. rasayanjournal.co.in Similarly, the synthesis of pyrazoles from perfluoroalkylated enals and hydrazine involves a nucleophilic attack followed by ring closure. nih.gov
Kinetic Studies
Detailed kinetic studies, including the determination of reaction rates, rate constants, and activation parameters for reactions involving this compound, have not been reported in the available scientific literature. Consequently, no data tables on the kinetic analysis of its formation or subsequent reactions can be provided at this time.
Isotopic Labeling Experiments
There are no published reports of isotopic labeling experiments conducted on this compound. Such experiments, which are crucial for elucidating reaction mechanisms by tracing the fate of atoms, have not been applied to this specific molecule according to a thorough literature search. Therefore, no data or mechanistic insights derived from isotopic labeling are available.
Theoretical and Computational Chemistry Studies of 8h Acenaphthyleno 1,2 C Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying molecular systems. eurasianjournals.comresearchgate.netnih.gov These methods are used to predict a wide range of properties of molecules like 8H-acenaphthyleno[1,2-c]pyrazole with a high degree of accuracy.
Geometry Optimization and Conformational Analysis
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, DFT calculations would be employed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. This process would reveal the planarity or any puckering of the fused ring system.
Conformational analysis would explore the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. While the rigid fused ring structure of this compound might limit its conformational flexibility, this analysis is crucial for understanding its dynamic behavior. For derivatives of the related 1,4-dihydroindeno[1,2-c]pyrazole, X-ray crystallography has been used to determine the solid-state conformation, which serves as a valuable benchmark for computational methods. nih.gov
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals, Charge Distribution, Electrostatic Potential Surfaces)
Understanding the electronic structure of this compound is key to predicting its reactivity and photophysical properties. DFT calculations provide detailed information about the distribution of electrons within the molecule.
HOMO-LUMO Energy Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.
Molecular Orbitals: Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. For this compound, these orbitals would likely be delocalized over the extensive π-system of the acenaphthylene (B141429) and pyrazole (B372694) rings.
Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule.
Electrostatic Potential Surfaces (ESP): The ESP map provides a visual representation of the charge distribution around the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For related pyrazole derivatives, understanding the electrostatic potential is crucial for predicting interactions with biological targets. eurasianjournals.com
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
DFT calculations can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning experimental spectra and confirming the structure of a synthesized compound. The calculated shifts are typically compared with experimental data to validate the computed geometry. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*), which are related to the HOMO-LUMO energy gap.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. The resulting theoretical IR spectrum shows the characteristic stretching and bending modes of the various functional groups present in this compound, aiding in its structural elucidation. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. eurasianjournals.comresearchgate.net For this compound, MD simulations could be used to:
Explore Conformational Landscapes: Even for a relatively rigid molecule, MD simulations can reveal subtle conformational changes and vibrations that occur at finite temperatures.
Study Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as solvent molecules or a biological receptor. In the context of drug design, MD simulations of indeno[1,2-c]pyrazole derivatives have been used to understand their binding modes within protein active sites. nih.gov
Computational Predictive Modeling for Chemical Properties and Reactivity
Computational models can be developed to predict the properties and reactivity of new molecules based on their structure.
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Reactivity Relationships (QSRR)
QSPR and QSRR models are statistical models that correlate the structural features of a series of compounds with their measured properties or reactivity. For a class of compounds like substituted 8H-acenaphthyleno[1,2-c]pyrazoles, these models could be developed to predict properties such as:
Solubility
Boiling point
Reactivity towards specific reagents
These models are built by calculating a set of molecular descriptors (numerical representations of molecular structure) and then using statistical methods to find a mathematical equation that relates these descriptors to the property of interest. While no specific QSPR/QSRR studies on this compound are available, the principles have been widely applied to various classes of heterocyclic compounds.
Application of QSAR Methodologies for Chemical Property Prediction (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. While extensively used for predicting biological activity, QSAR can also be applied to forecast various physicochemical properties. For this compound, a polycyclic aromatic hydrocarbon (PAH) derivative containing a heterocyclic pyrazole ring, QSAR methodologies can be employed to predict properties such as solubility, melting point, boiling point, and partition coefficient.
The development of a QSAR model for this compound and its derivatives would typically involve the following steps:
Data Set Preparation: A series of related compounds with known experimental values for the chemical property of interest would be compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic structure of the molecule (e.g., dipole moment, partial charges).
Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).
Model Development and Validation: Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms would be used to build a mathematical relationship between the descriptors and the property. The model's predictive power would then be rigorously validated.
While specific QSAR studies on this compound for the prediction of its chemical properties are not widely reported in publicly available literature, the principles of QSAR are broadly applicable. The inherent structural rigidity and planarity of the acenaphthylene moiety, combined with the hydrogen bonding capabilities of the pyrazole ring, would be key features captured by the molecular descriptors.
Table 1: Examples of Molecular Descriptors Potentially Used in QSAR Studies of this compound
| Descriptor Category | Example Descriptors | Predicted Property Relevance |
| Topological | Wiener Index, Randić Index | Boiling point, Viscosity |
| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficient |
| Electronic | Dipole Moment, Polarizability | Dielectric Constant, Intermolecular Interactions |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Reactivity, Electron Affinity |
Reaction Pathway and Mechanism Elucidation via Computational Chemistry
For the synthesis of this compound, a plausible precursor would be a derivative of acenaphthenequinone (B41937), which can be converted into a 1,3-dicarbonyl-like intermediate. The reaction with hydrazine (B178648) would then proceed through a series of steps that can be modeled using computational methods, such as density functional theory (DFT).
A likely reaction mechanism for the formation of the pyrazole ring in this compound from a suitable acenaphthylene-based 1,3-dicarbonyl precursor and hydrazine would involve:
Nucleophilic Attack: The initial step is the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.
Intermediate Formation: This leads to the formation of a carbinolamine intermediate.
Dehydration: The carbinolamine intermediate then undergoes dehydration to form a hydrazone.
Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion.
Final Dehydration: A final dehydration step from the resulting cyclic intermediate yields the aromatic pyrazole ring.
Table 2: Key Steps in the Proposed Reaction Pathway for this compound Formation
| Step | Description | Key Transformation |
| 1 | Nucleophilic attack of hydrazine | Formation of a C-N bond |
| 2 | Formation of carbinolamine intermediate | Tetrahedral intermediate |
| 3 | Dehydration | Formation of a C=N double bond (hydrazone) |
| 4 | Intramolecular cyclization | Formation of the five-membered ring |
| 5 | Final dehydration | Aromatization to form the pyrazole ring |
Advanced Theoretical Concepts (e.g., Aromaticity, Electron Delocalization, Non-Covalent Interactions)
The unique structure of this compound, which fuses a polycyclic aromatic hydrocarbon with a heteroaromatic ring, gives rise to interesting electronic properties that can be explored using advanced theoretical concepts.
Aromaticity and Electron Delocalization:
Computational methods can quantify the aromaticity of the different rings within this compound using various indices:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity.
Aromatic Stabilization Energy (ASE): This is the energy difference between the cyclic conjugated system and a suitable acyclic reference compound.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the analysis of bond lengths. A value close to 1 indicates high aromaticity.
The fusion of the pyrazole ring to the acenaphthylene core is likely to result in a complex pattern of electron delocalization across the entire molecule. The pyrazole ring, with its two nitrogen atoms, can act as both a π-electron donor and acceptor, influencing the electronic landscape of the adjacent aromatic system.
Non-Covalent Interactions:
The pyrazole moiety in this compound introduces the potential for specific non-covalent interactions. The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. nih.gov These interactions can play a crucial role in the crystal packing of the molecule and its interactions with other molecules.
Furthermore, the extensive π-system of the acenaphthylene and pyrazole rings makes the molecule susceptible to π-stacking interactions. uva.esresearchgate.net These are attractive, non-covalent interactions between aromatic rings that are important in supramolecular chemistry and in the structure of biological macromolecules. Computational studies can model the strength and geometry of these π-stacking interactions, which are dominated by a balance of electrostatic and dispersion forces. researchgate.net
Table 3: Theoretical Concepts and Their Application to this compound
| Theoretical Concept | Computational Method/Index | Insights Gained |
| Aromaticity | NICS, ASE, HOMA | Quantification of the aromatic character of the pyrazole and acenaphthylene rings. |
| Electron Delocalization | Molecular Orbital Analysis | Visualization and understanding of the distribution of π-electrons across the fused ring system. |
| Non-Covalent Interactions | Symmetry-Adapted Perturbation Theory (SAPT) | Analysis of hydrogen bonding and π-stacking interactions, including their energetic contributions. |
Advanced Applications and Future Directions in 8h Acenaphthyleno 1,2 C Pyrazole Research Non Medical/pharmacological Focus
Applications in Materials Science and Organic Electronics
The development of novel organic materials for electronic applications is a burgeoning field, with a constant search for new molecular scaffolds that can offer enhanced performance and stability. While the planar and electron-rich nature of polycyclic aromatic hydrocarbons combined with the electron-accepting or -donating capabilities of heterocyclic systems is a common strategy in designing materials for organic electronics, specific research on 8H-acenaphthyleno[1,2-c]pyrazole in this domain is limited.
Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics)
There is currently a notable lack of published research specifically detailing the synthesis and application of this compound or its derivatives in organic light-emitting diodes (OLEDs) or photovoltaic (PV) devices. The design of materials for these applications typically requires molecules with high quantum yields, tunable emission spectra, and good charge transport properties. While the acenaphthylene (B141429) and pyrazole (B372694) components individually are found in various optoelectronic materials, the specific combination in this compound has not been a significant focus of reported studies.
Semiconductor and Conductive Material Development
Similarly, the exploration of this compound as a primary component in organic semiconductors or conductive materials is not well-established in the scientific literature. The performance of an organic semiconductor is intrinsically linked to its molecular packing in the solid state and its electronic energy levels (HOMO and LUMO). While computational studies might predict interesting electronic properties for this molecule, experimental work on its synthesis and incorporation into semiconductor devices or conductive polymers has not been prominently reported.
Coordination Chemistry: this compound as a Ligand in Metal Complexes
The nitrogen atoms in the pyrazole ring of this compound make it a potential ligand for coordinating with metal ions. Such metal complexes can exhibit interesting catalytic, magnetic, and photophysical properties. However, the body of research on the use of this specific heterocycle as a ligand is not extensive.
Synthesis and Characterization of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The porosity and functionality of MOFs can be tuned by the choice of the organic linker. While pyrazole-based ligands are commonly used in MOF synthesis, there are no prominent reports on the use of this compound as a linker to create MOFs. The synthesis of such a bifunctional linker and its subsequent use in MOF construction remains an unexplored area of research.
Role in Catalysis (excluding biological catalysis, e.g., enzyme mimics)
The coordination of this compound to metal centers could potentially lead to novel catalysts for a variety of organic transformations. The electronic properties of the ligand can influence the reactivity of the metal center. However, specific examples of catalytically active metal complexes derived from this particular ligand are not found in the current body of scientific literature, indicating that its potential in non-biological catalysis is yet to be realized.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of larger, organized structures. The planar structure and potential for π-π stacking interactions of the acenaphthylene unit, combined with the hydrogen bonding capabilities of the pyrazole N-H group, suggest that this compound could be a building block for supramolecular assemblies. These assemblies could have applications in areas such as sensing, molecular recognition, and the development of "smart" materials. Nevertheless, detailed studies on the self-assembly behavior of this compound and its derivatives are not widely reported.
Development of Chemical Sensors and Probes
The unique photophysical and electrochemical properties of fused heterocyclic systems, such as those containing pyrazole moieties, make them attractive candidates for the development of chemical sensors and probes. These compounds can be designed to exhibit changes in fluorescence, color, or electrochemical signal upon interaction with specific analytes. This recognition is often facilitated by the nitrogen atoms in the pyrazole ring, which can act as binding sites for metal ions and other species.
However, a review of current scientific databases and literature reveals a notable absence of studies specifically detailing the synthesis or application of this compound as a chemical sensor or probe. While related pyrazole-based compounds have been successfully employed as fluorescent probes for detecting various metal cations, no specific data tables or detailed research findings concerning the sensing capabilities of this compound have been published.
Innovation in Analytical Methodologies Utilizing this compound
Novel organic compounds are often integral to the innovation of analytical methodologies, serving as reagents, standards, or functional components in analytical devices. The rigid, planar structure and potential for functionalization of this compound could theoretically make it useful in techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis, or as a matrix in mass spectrometry.
Despite this theoretical potential, there is no documented evidence of this compound being utilized to drive innovations in analytical methodologies. Research articles detailing its use as a selective reagent, a component in a novel stationary phase, or as a specialized fluorescent tag for analytical purposes are not present in the current body of scientific literature.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8H-acenaphthyleno[1,2-c]pyrazole, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are documented:
- Route 1 : Cyclocondensation of acenaphthenequinone derivatives with hydrazine analogs under acidic conditions, achieving ~61% yield via stepwise ring closure .
- Route 2 : Metal-free regioselective ring expansion of indantrione with hydrazines, yielding up to 96% under optimized solvent (ethanol/water) and temperature (80°C) .
- Critical Factors : Solvent polarity, stoichiometry of hydrazine, and temperature control are pivotal. For example, excess hydrazine in Route 2 reduces side products.
- Data Table :
| Method | Yield (%) | Key Conditions |
|---|---|---|
| Cyclocondensation | 61 | Acidic, stepwise |
| Metal-free ring expansion | 96 | Ethanol/water, 80°C |
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodology :
- ¹H/¹³C-NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and aromatic carbons (δ 120–150 ppm) .
- IR Spectroscopy : Confirms NH stretches (~3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., EI) identifies molecular ions (e.g., m/z 385 [M+1] for C22H31N3O3 derivatives) .
Q. What are the primary biological targets of this compound derivatives in pharmacological studies?
- Methodology :
- Tubulin Binding Assays : Competitive displacement of colchicine in microtubule polymerization assays (IC50 values <1 μM for anticancer analogs) .
- Antimicrobial Screens : MIC testing against Mycobacterium tuberculosis (sub-micromolar activity via imidazo[1,2-c]pyrimidine analogs) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced tubulin inhibition?
- Methodology :
- Substituent Analysis : Methyl groups at C3 improve hydrophobic interactions with tubulin’s β-subunit, while electron-withdrawing groups (e.g., NO2) at C7 reduce potency .
- 3D-QSAR Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric and electrostatic requirements for colchicine-site binding .
- Data Table :
| Analog | Substituent (Position) | IC50 (μM) |
|---|---|---|
| 1-Methyl-1,4-dihydroindeno | C3-CH3 | 0.12 |
| 3-Nitro derivative | C7-NO2 | >10 |
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole-based compounds?
- Methodology :
- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and enzyme sources (e.g., purified bovine tubulin) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects (DMSO vs. ethanol) .
Q. How can regioselective synthesis be achieved for this compound derivatives with fused heterocycles?
- Methodology :
- Thermodynamic Control : Prolonged heating (18–24 hr) favors formation of the 1,2-c isomer over 1,3-c due to lower activation energy .
- Catalytic Approaches : NaHSO4 in ethanol/water mediates one-pot assembly of dihydropyrano[2,3-c]pyrazoles via Knoevenagel condensation .
Q. What in vivo models validate the antiepileptic potential of this compound derivatives?
- Methodology :
- MES Test : Maximal electroshock in rodents evaluates seizure protection (e.g., 75% at 100 mg/kg for compound 89) .
- Neurotoxicity Screening : Rotarod tests assess motor coordination deficits at therapeutic doses .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
